molecular formula C9H15Si B075335 Triallylsilane CAS No. 1116-62-7

Triallylsilane

Cat. No.: B075335
CAS No.: 1116-62-7
M. Wt: 151.3 g/mol
InChI Key: MGJDHCMHJLNUSZ-UHFFFAOYSA-N
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Description

Triallylsilane is an organosilicon compound with the molecular formula C₉H₁₆Si. It is characterized by the presence of three allyl groups attached to a silicon atom. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triallylsilane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with allylmagnesium chloride in diethyl ether. The reaction typically proceeds under heating conditions for about three hours . Another method involves the use of allyl halides and halosilanes in the presence of magnesium metal and diethylene glycol dibutyl ether at temperatures ranging from 5 to 200°C .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and availability of reagents. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Triallylsilane undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in organic synthesis.

    Substitution: The allyl groups can participate in substitution reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: this compound can reduce ketones and aldehydes to their corresponding alcohols.

    Substitution: Reactions with halides or other electrophiles can lead to the formation of substituted silanes.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Alcohols.

    Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

Triallylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a reducing agent.

    Biology: this compound derivatives are explored for their potential biological activities.

    Medicine: Research is ongoing to investigate its potential use in drug development and delivery systems.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of triallylsilane involves its ability to donate hydride ions (H⁻) in reduction reactions. The silicon-hydrogen bond is relatively weak, making it a good source of hydride ions. In hydrosilylation reactions, this compound adds across double bonds, forming new carbon-silicon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness of Triallylsilane: this compound is unique due to the presence of allyl groups, which provide additional reactivity and versatility in organic synthesis. Its ability to participate in both reduction and substitution reactions makes it a valuable reagent in various chemical processes .

Properties

InChI

InChI=1S/C9H15Si/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJDHCMHJLNUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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